N-(1-(吡啶-2-基)吡咯烷-3-基)环丁烷甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

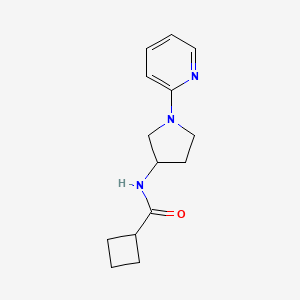

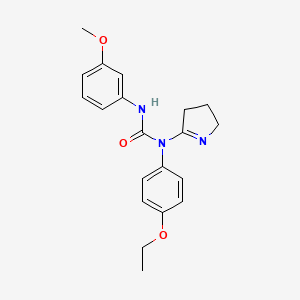

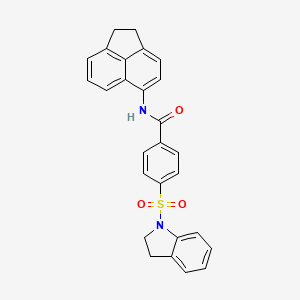

“N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclobutanecarboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The compound also contains a pyrrolidine ring, which is a five-membered ring with the formula (CH2)4NH . The cyclobutanecarboxamide part of the molecule is a cyclobutane (a four-membered ring) attached to a carboxamide group (CONH2) .

Synthesis Analysis

The synthesis of N-(pyridin-2-yl)amides, which is a part of the given compound, has been reported in the literature . They were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring . The pyridine ring is a planar six-membered ring with one nitrogen atom .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The pyridine ring can undergo electrophilic substitution reactions, while the pyrrolidine ring can undergo a variety of reactions including ring-opening reactions . The carboxamide group can participate in condensation reactions .科学研究应用

Drug Discovery and Development

The pyrrolidine ring is frequently used in medicinal chemistry to create new drugs due to its ability to efficiently explore pharmacophore space because of its sp3 hybridization. It contributes to the stereochemistry of the molecule and increases three-dimensional coverage, which is beneficial for binding to enantioselective proteins . This compound could be used as a scaffold for developing novel drugs with selective biological targets.

Synthesis of Biologically Active Compounds

The pyrrolidine scaffold is versatile for synthesizing bioactive molecules with target selectivity. The non-planarity of the pyrrolidine ring, known as “pseudorotation,” is particularly advantageous for creating compounds with a unique biological profile . This compound could be pivotal in synthesizing new molecules with potential therapeutic applications.

Exploration of Stereogenicity

The stereogenicity of carbons in the pyrrolidine ring means that different stereoisomers can be created, leading to different biological profiles of drug candidates. This compound’s structure allows for the exploration of various stereoisomers and their effects on biological activity .

Structural Diversity in Heterocyclic Compounds

Heterocyclic compounds containing nitrogen, such as this compound, are crucial in developing clinically active drugs. The introduction of heteroatomic fragments can modify physicochemical parameters and improve ADME/Tox results for drug candidates .

Amide Synthesis

Amides are fundamental in organic compounds, polymers, natural products, and pharmaceuticals. The compound can be used in the synthesis of amides, which is a significant reaction in organic chemistry. This includes the synthesis of N-(pyridin-2-yl)amides, which have varied medicinal applications .

Anti-fibrotic Activity

Research into the anti-fibrotic activity of compounds is a growing field. The compound N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclobutanecarboxamide could be investigated for its potential anti-fibrotic effects, which would be valuable in treating conditions like fibrosis .

未来方向

作用机制

Target of Action

Compounds with similar structures, such as n-(pyridin-2-yl)amides, have been shown to serve as pharmacophores for many molecules with significant biological and therapeutic value .

Mode of Action

It’s worth noting that similar compounds, such as n-(pyridin-2-yl)amides, are formed via c–c bond cleavage promoted by i2 and tbhp .

Biochemical Pathways

Similar compounds, such as n-(pyridin-2-yl)amides, have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .

Pharmacokinetics

It’s worth noting that the five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Result of Action

Similar compounds, such as n-(pyridin-2-yl)amides, have been shown to have varied medicinal applications .

Action Environment

It’s worth noting that the reaction conditions for the formation of similar compounds, such as n-(pyridin-2-yl)amides, were mild and metal-free .

属性

IUPAC Name |

N-(1-pyridin-2-ylpyrrolidin-3-yl)cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c18-14(11-4-3-5-11)16-12-7-9-17(10-12)13-6-1-2-8-15-13/h1-2,6,8,11-12H,3-5,7,9-10H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTMNDADUDSZZLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2CCN(C2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclobutanecarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopentyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2925632.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,4-dimethoxybenzamide](/img/structure/B2925636.png)

![N-(4-Fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2925638.png)

![2-[4-(But-2-ynoylamino)piperidin-1-yl]benzamide](/img/structure/B2925642.png)

![(5-fluorobenzo[b]thiophen-2-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2925643.png)

![7-phenyl-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2925653.png)